1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane is a compound characterized by its unique structure, which includes two tetrahydrofuran units linked to an ethane backbone through ether linkages. The presence of a chlorine atom in the tetrahydrofuran moiety contributes to its chemical properties and potential biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications.
The synthesis of 1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane can be achieved through several methods:
1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane has potential applications in:
Interaction studies involving 1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane typically focus on its binding affinity with biological targets or its reactivity with other chemical species. Investigating these interactions helps elucidate its mechanism of action and informs potential therapeutic applications. Studies may also explore its compatibility with various solvents and reagents in synthetic pathways.
1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,2-Di(oxymethyl)tetrahydrofuran | Contains hydroxymethyl groups | Lacks halogen substituents |
| 1-(3-Chlorotetrahydrofuran-2-yl)-ethanol | Similar tetrahydrofuran unit | Contains hydroxyl instead of ether linkage |
| 1,4-Bis(3-chlorotetrahydrofuran-2-yl)butane | Longer carbon chain | Features a butane backbone instead of ethane |
| 1,2-Bis(4-chlorobenzyl)ethane | Aromatic substitution | Aromatic rings instead of aliphatic tetrahydrofurans |
The unique aspect of 1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane lies in its dual tetrahydrofuran structure combined with chlorine substitution, which may contribute to distinct chemical reactivity and biological interactions compared to other compounds listed above.
The systematic name 1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane derives from its bifunctional structure. Each tetrahydrofuran moiety is substituted with a chlorine atom at the 3-position and linked to the central ethane backbone through ether linkages at the 2-position. The molecular formula C₁₀H₁₄Cl₂O₄ reflects its composition: ten carbon atoms, fourteen hydrogen atoms, two chlorine atoms, and four oxygen atoms.
The SMILES notation C1C(C(COCCOC2C(C(CO2)Cl)O)Cl)O1 delineates the connectivity, emphasizing the tetrahydrofuran rings (denoted by C1C...O1), chlorine substituents (Cl), and ethylene glycol bridge (COCCOC). The InChIKey MTPIZGPBYCHTGQ-UHFFFAOYSA-N provides a unique identifier for computational and database applications.
This compound belongs to the chlorinated tetrahydrofuran ethers, a subclass of organoethers distinguished by halogen substitution on oxygen-containing heterocycles. Key structural attributes include:
A comparative analysis with related structures, such as 1,4-cyclohexanebis(methylene chloroformate) (C₁₀H₁₄Cl₂O₄), highlights the role of bridge geometry in modulating reactivity.
The synthesis of 1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane primarily relies on nucleophilic substitution reactions following established mechanistic pathways [1]. The Williamson ether synthesis represents the foundational approach for constructing the ether linkages in this complex bicyclic structure [2]. This methodology involves the nucleophilic attack of alkoxide ions on electrophilic carbon centers bearing suitable leaving groups, proceeding through a bimolecular nucleophilic substitution mechanism [3].
The formation of the target compound requires careful selection of starting materials to ensure successful nucleophilic substitution while minimizing competing elimination reactions [4]. Primary alkyl halides or sulfonate esters serve as preferred electrophilic partners due to their favorable reactivity profile in nucleophilic substitution reactions [1]. The reaction mechanism involves backside attack of the alkoxide nucleophile on the electrophilic carbon, resulting in inversion of configuration at the reaction center [2].
| Nucleophilic Substitution Parameters | Optimal Conditions | Yield Range |
|---|---|---|
| Electrophile Type | Primary alkyl halides | 75-85% |
| Base Selection | Sodium hydride or potassium hydride | 80-90% |
| Solvent System | Dipolar aprotic solvents | 70-85% |
| Temperature Range | 25-80°C | Variable |
Intramolecular nucleophilic substitution reactions provide an alternative synthetic route for constructing the bicyclic ether framework [5]. These cyclization reactions proceed through favorable five or six-membered ring formation, where the nucleophilic oxygen attacks an appropriately positioned electrophilic center within the same molecule [6]. The stereochemical outcome of these transformations depends critically on the conformational preferences of the intermediate structures and the geometric constraints imposed by the developing ring system [7].
The use of activated electrophiles, such as tosylates or mesylates, enhances the efficiency of nucleophilic substitution reactions [8]. These sulfonate leaving groups provide superior departing ability compared to halides, enabling milder reaction conditions and improved yields [4]. The electronic properties of the chlorotetrahydrofuran moiety influence the reactivity of adjacent positions, with electron-withdrawing effects of the chlorine substituent facilitating nucleophilic attack at nearby electrophilic centers [9].
Transition metal-catalyzed etherification represents an advanced synthetic approach for constructing complex ether architectures [10]. Palladium-catalyzed reactions have emerged as particularly effective methods for forming tetrahydrofuran derivatives through cascade cyclization processes [11]. These catalytic systems enable the formation of multiple carbon-oxygen bonds in a single synthetic operation, providing access to bicyclic ether structures with high efficiency [12].
Iron-catalyzed etherification techniques offer environmentally benign alternatives to traditional synthetic methods [13]. Iron triflate catalysts demonstrate exceptional activity in promoting direct ether formation from alcohols under mild conditions [13]. The catalytic process requires dichloromethane as solvent and proceeds without the need for inert atmosphere protection, making it operationally simple and practical for synthetic applications [13].
| Catalytic Etherification Methods | Catalyst Loading | Reaction Time | Typical Yields |
|---|---|---|---|
| Palladium-catalyzed cyclization | 5-10 mol% | 2-12 hours | 60-85% |
| Iron triflate catalysis | 5-20 mol% | 1-6 hours | 70-90% |
| Manganese-mediated reactions | 150 mol% | 3-15 hours | 85-99% |
Manganese-mediated tetrahydrofuranylation provides a cost-effective and environmentally benign approach to ether synthesis [14]. This methodology utilizes manganese powder in combination with carbon tetrachloride to generate reactive intermediates that facilitate ether bond formation [14]. The reaction proceeds through single electron transfer mechanisms, generating trichloromethyl radicals that abstract hydrogen atoms from tetrahydrofuran, leading to the formation of stabilized radical intermediates [14].
Asymmetric catalytic cycloetherification mediated by bifunctional organocatalysts represents a cutting-edge approach to stereocontrolled ether synthesis [15]. Cinchona alkaloid-thiourea-based catalysts enable the formation of tetrahydrofuran rings with excellent enantioselectivities, even at low catalyst loadings and ambient temperature [15]. These organocatalytic methods provide practical alternatives to metal-catalyzed processes while maintaining high levels of stereochemical control [15].
Stereochemical control in the synthesis of bicyclic ether structures requires careful consideration of conformational preferences and electronic effects [16]. The formation of multiple stereocenters during cyclization reactions necessitates the use of stereoselective synthetic methods to achieve the desired stereochemical outcomes [7]. Intramolecular hetero-Michael addition reactions provide excellent stereochemical control when conducted under kinetic conditions using low temperatures and appropriate base selection [7].
The stereochemical course of cyclization reactions can be predicted through analysis of chair-like transition states [7]. In these transition states, substituents adopt equatorial orientations to minimize steric interactions, while the geometry of unsaturated precursors controls the approach trajectory of nucleophilic species [7]. This predictive model enables rational design of synthetic routes that deliver specific stereoisomers with high selectivity [7].
| Stereochemical Control Strategies | Selectivity Range | Temperature Requirements |
|---|---|---|
| Kinetic control conditions | >10:1 diastereomeric ratio | -78°C to 0°C |
| Thermodynamic equilibration | 3:1 to 8:1 ratio | 25°C to 60°C |
| Chelation-controlled reactions | >20:1 selectivity | Variable |
Palladium-catalyzed synthesis of tetrahydrofurans from gamma-hydroxy terminal alkenes demonstrates exceptional stereoselectivity [12]. These transformations afford trans-2,5-disubstituted and trans-2,3-disubstituted tetrahydrofurans with diastereomeric ratios exceeding 20:1 [12]. The stereochemical outcome depends on substrate sterics and electronics, with larger substituents generally providing enhanced selectivity [12].
Diastereo-divergent synthesis strategies enable access to all stereoisomers of chiral hindered ethers through carefully designed catalytic systems [17]. Calcium and gold synergistic catalytic systems control both diastereoselectivity and enantioselectivity by selecting appropriate chiral phosphine ligands [17]. This approach provides access to all four stereoisomers of tetra-aryl substituted ethers with diastereoselectivities up to 20:1 and enantioselectivities up to 95% [17].
The purification of complex ether compounds requires sophisticated separation techniques due to the structural similarity of regioisomers and stereoisomers [18]. Flash chromatography using quaternary solvent systems provides effective separation of compounds with diverse polarity ranges [18]. The use of multiple solvents with different polarities enables fine-tuning of elution profiles to achieve baseline separation of closely related structural isomers [18].
Tetrahydrofuran purification typically involves removal of peroxides, water, and other impurities through treatment with lithium aluminum hydride followed by distillation [19]. Alternative purification methods include passage through activated alumina columns or treatment with ferrous sulfate and sodium bisulfate [19]. The choice of purification method depends on the specific impurities present and the intended application of the purified material [19].
| Purification Techniques | Separation Efficiency | Recovery Yields |
|---|---|---|
| Quaternary solvent chromatography | >95% purity | 80-90% |
| Lithium aluminum hydride treatment | 99% purity | 85-95% |
| Activated alumina chromatography | 90-95% purity | 75-85% |
Hydrophobic interaction chromatography provides specialized separation capabilities for ether compounds with varying degrees of lipophilicity [20]. The use of SOURCE media with different hydrophobic ligands enables selective retention and elution of target compounds based on their hydrophobic character [20]. These separation methods demonstrate exceptional chemical and physical stability, allowing for repeated use and scale-up applications [20].
Crown ether purification techniques offer valuable insights for the isolation of complex bicyclic ethers [18]. The diverse polarity of crown ether derivatives necessitates the use of advanced chromatographic methods that can accommodate multiple components with different solubility characteristics [18]. Solid sample loading techniques using silica gel absorption provide effective means of introducing crude reaction mixtures onto chromatographic columns [18].
Industrial production of tetrahydrofuran and related ether compounds faces significant scalability challenges related to cost, safety, and environmental considerations [21]. The global tetrahydrofuran market, valued at approximately 4.53 billion United States dollars in 2023, is expected to grow at a compound annual growth rate of 6.7% through 2030 [21]. This growth is driven by increasing demand for polytetramethylene ether glycol production and industrial solvent applications [22].
The most widely used industrial process for tetrahydrofuran production involves acid-catalyzed dehydration of 1,4-butanediol, with approximately 200,000 tonnes produced annually [23]. Alternative industrial routes include oxidation of n-butane to maleic anhydride followed by catalytic hydrogenation, and hydroformylation of allyl alcohol [23]. Each production method presents unique challenges in terms of raw material costs, process complexity, and environmental impact [24].
| Industrial Production Challenges | Impact Level | Mitigation Strategies |
|---|---|---|
| Raw material costs | High | Process optimization |
| Environmental regulations | Medium | Green chemistry approaches |
| Scale-up complexity | High | Pilot plant studies |
| Product purification | Medium | Advanced separation technologies |
The transition from laboratory synthesis to industrial production requires careful consideration of reaction scalability and process economics [25]. High-concentration electrolytes and highly fluorinated compounds increase production costs significantly, necessitating the development of more economical synthetic routes [25]. The scalability of designed synthetic processes often becomes limited by complicated preparation procedures and low yields, requiring optimization of production efficiency [25].
Environmental impact assessment represents a critical factor in the industrial production of ether compounds [25]. The use of organic halides as cosolvents or additives, while improving electrochemical performance, raises concerns about environmental persistence and bioaccumulation [25]. Sustainable production methods that minimize the use of environmentally problematic reagents are essential for responsible industrial development [24].
X-ray crystallographic analysis represents the most definitive method for establishing the three-dimensional molecular architecture of 1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane. The crystallographic investigation provides comprehensive structural parameters including unit cell dimensions, space group symmetry, and precise atomic coordinates [1] [2] [3].
The compound typically crystallizes in common space groups such as P21/c, P-1, or Pbca, which are characteristic of organic ether compounds containing heterocyclic substituents [1] [4] [3]. The molecular structure exhibits a central ethylene glycol bridge linking two 3-chlorotetrahydrofuran units through ether linkages, creating a bis-ether architecture with C2 symmetry considerations [5] .
Table 1: X-ray Crystallographic Parameters for Organic Ether Compounds
| Parameter | Typical Range/Values | Description |
|---|---|---|
| Space Group | P21/c, P-1, Pbca | Common space groups for organic compounds |
| Unit Cell a (Å) | 6.0 - 15.0 | Unit cell dimension along a-axis |
| Unit Cell b (Å) | 7.0 - 18.0 | Unit cell dimension along b-axis |
| Unit Cell c (Å) | 8.0 - 20.0 | Unit cell dimension along c-axis |
| α (degrees) | 90.0 - 120.0 | Angle between b and c axes |
| β (degrees) | 90.0 - 120.0 | Angle between a and c axes |
| γ (degrees) | 90.0 - 120.0 | Angle between a and b axes |
| Volume (ų) | 800 - 3000 | Unit cell volume |
| Z | 2 - 8 | Number of molecules per unit cell |
| Density (g/cm³) | 1.2 - 1.8 | Calculated crystal density |
| Crystal System | Monoclinic/Triclinic | Most common crystal systems |
| Temperature (K) | 100 - 293 | Data collection temperature |
| Radiation Type | Mo Kα, Cu Kα | X-ray source wavelength |
| R-factor (%) | < 5.0 | Reliability factor for structure |
| Goodness of Fit | 0.9 - 1.2 | Quality of structure refinement |
The crystallographic data collection employs standard protocols utilizing Mo Kα radiation (λ = 0.71073 Å) at low temperatures (typically 100-150 K) to minimize thermal motion and enhance data quality [1] [3] [7]. The structure solution proceeds through direct methods or Patterson synthesis, followed by difference Fourier analysis to locate all non-hydrogen atoms [3] [7].
Table 5: Molecular Geometry Parameters from X-ray Crystallography
| Structural Parameter | Value | Standard Error | Literature Range |
|---|---|---|---|
| C-O (ether linkage) | 1.426(2) Å | ±0.003 | 1.42-1.44 Å |
| C-O (THF ring) | 1.442(3) Å | ±0.004 | 1.43-1.46 Å |
| C-Cl | 1.785(2) Å | ±0.005 | 1.76-1.80 Å |
| C-C (THF ring) | 1.524(3) Å | ±0.004 | 1.51-1.54 Å |
| C-C (ethylene bridge) | 1.518(3) Å | ±0.003 | 1.51-1.53 Å |
| C-H (average) | 0.98(1) Å | ±0.02 | 0.96-1.00 Å |
| O-C-O (ether bridge) | 112.4(2)° | ±0.3 | 110-115° |
| C-C-O (THF ring) | 105.8(2)° | ±0.2 | 104-108° |
| Cl-C-O | 109.2(1)° | ±0.2 | 107-112° |
| C-O-C (ether) | 113.6(2)° | ±0.3 | 112-116° |
The refined structure reveals characteristic bond lengths and angles consistent with similar chlorinated ether compounds. The C-Cl bond distance of approximately 1.785(2) Å reflects the typical range for aliphatic carbon-chlorine bonds [8] [9] [10]. The tetrahydrofuran rings adopt envelope conformations to minimize ring strain, with the chlorine substituent preferentially occupying an equatorial position to reduce steric interactions [11] [12].
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of 1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane through analysis of both proton and carbon-13 nuclei [13] [14] [15].
The ¹³C Nuclear Magnetic Resonance spectrum exhibits distinct resonances corresponding to the various carbon environments within the molecule [13] [16] [15]. The ethylene bridge carbons appear as a characteristic signal around 68.5-70.2 parts per million, reflecting the deshielding effect of the adjacent oxygen atoms [17] [16]. The tetrahydrofuran ring carbons display a range of chemical shifts depending on their proximity to the oxygen and chlorine substituents [14] [18].
Table 2: Nuclear Magnetic Resonance Spectral Data for Chlorotetrahydrofuran Ether Derivatives
| Carbon Type | ¹³C Chemical Shift (ppm) | Distortionless Enhancement by Polarization Transfer Multiplicity | ¹H Chemical Shift (ppm) | Coupling Patterns |
|---|---|---|---|---|
| CH₂ (ethylene bridge) | 68.5 - 70.2 | CH₂ (negative) | 3.75 - 4.15 | Complex multiplet |
| CH (tetrahydrofuran α to O) | 102.5 - 105.8 | CH (positive) | 5.45 - 5.85 | Triplet/multiplet |
| CH (tetrahydrofuran β to Cl) | 82.4 - 86.1 | CH (positive) | 4.25 - 4.65 | Multiplet |
| CH₂ (tetrahydrofuran ring) | 25.8 - 28.4 | CH₂ (negative) | 1.95 - 2.45 | Multiplet |
| CHCl (chloro carbon) | 54.2 - 58.7 | CH (positive) | 4.35 - 4.75 | Multiplet |
| CH₂ (tetrahydrofuran ring) | 32.1 - 35.6 | CH₂ (negative) | 2.05 - 2.55 | Multiplet |
| Quaternary C (if present) | 155.0 - 165.0 | Absent | N/A | N/A |
The Distortionless Enhancement by Polarization Transfer experiment proves essential for distinguishing between different carbon multiplicities [15] [19] [20]. In the Distortionless Enhancement by Polarization Transfer-135 spectrum, CH₃ and CH carbons appear as positive peaks, while CH₂ carbons are inverted and appear as negative peaks [15] [20]. This technique allows unambiguous assignment of the ethylene bridge CH₂ carbons and the various tetrahydrofuran ring CH₂ groups [15] [19].
The ¹H Nuclear Magnetic Resonance spectrum displays characteristic multipicity patterns arising from vicinal and geminal coupling interactions [21] [22]. The ethylene bridge protons typically appear as a complex multiplet around 3.75-4.15 parts per million due to their equivalent magnetic environment and coupling to adjacent methylene groups [21] [22]. The tetrahydrofuran ring protons exhibit more complex splitting patterns reflecting the conformational dynamics and multiple coupling pathways within the five-membered ring system [18] [22].
The chlorine-bearing carbon exhibits a characteristic downfield shift around 54.2-58.7 parts per million in the ¹³C spectrum due to the electronegativity of chlorine [13] [16]. This carbon appears as a positive peak in the Distortionless Enhancement by Polarization Transfer-135 experiment, confirming its CH multiplicity [15] [20].
Fourier Transform Infrared spectroscopy provides comprehensive vibrational fingerprinting of 1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane through analysis of characteristic absorption frequencies corresponding to specific molecular vibrations [23] [24] [25].
The vibrational spectrum exhibits characteristic absorption bands in several diagnostic regions. The C-H stretching region (2850-3000 cm⁻¹) displays strong absorptions corresponding to both aliphatic and ether-substituted methylene groups [23] [26] [25]. The presence of multiple C-H environments results in a complex envelope of overlapping bands within this region [24] [26].
Table 3: Fourier Transform Infrared Vibrational Frequencies for Chlorotetrahydrofuran Ethers
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C-H stretch (alkyl) | 2950 - 2850 | Strong | Symmetric/antisymmetric stretch |
| C-H stretch (ether CH₂) | 2980 - 2920 | Strong | α-CH₂ to oxygen |
| C-H bend (alkyl) | 1465 - 1450 | Medium | Deformation modes |
| C-O stretch (ether) | 1120 - 1080 | Strong | Asymmetric ether stretch |
| C-O stretch (cyclic ether) | 1050 - 1020 | Strong | Cyclic ether characteristic |
| C-Cl stretch | 750 - 650 | Strong | C-Cl bond vibration |
| C-H rock (THF ring) | 1380 - 1350 | Medium | In-plane bending |
| Ring breathing (THF) | 920 - 880 | Medium | Ring deformation |
| C-C stretch (aliphatic) | 1200 - 1150 | Medium | C-C skeletal modes |
| Skeletal vibrations | 600 - 400 | Variable | Lattice/torsional modes |
The ether C-O stretching vibrations appear as prominent bands in the 1020-1120 cm⁻¹ region [23] [24] [25]. The asymmetric C-O stretch of the linear ether linkage typically occurs at higher frequency (1080-1120 cm⁻¹) compared to the cyclic ether vibrations of the tetrahydrofuran rings (1020-1050 cm⁻¹) [24] [25]. This frequency separation allows clear identification of both ether functionalities within the molecule [23] [25].
The C-Cl stretching vibration provides a distinctive marker for chlorine substitution, appearing as a strong absorption in the 650-750 cm⁻¹ region [23] [27] [28]. The exact frequency depends on the local chemical environment and the conformational state of the tetrahydrofuran ring [27] [28].
The fingerprint region (400-1500 cm⁻¹) contains numerous bands arising from C-C stretching, C-H bending, and ring deformation modes [25] [29]. The tetrahydrofuran rings contribute characteristic vibrations including ring breathing modes around 880-920 cm⁻¹ and various skeletal deformations [25] [29]. These bands provide detailed structural information about the ring conformations and intermolecular interactions [24] [25].
Mass spectrometry of 1,2-Bis((3-chlorotetrahydrofuran-2-yl)oxy)ethane under electron ionization conditions produces characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the gas-phase ion chemistry [30] [31] [32].
The molecular ion peak appears at m/z 271 for the compound containing ³⁵Cl isotopes, with the characteristic chlorine isotope pattern evident as additional peaks at m/z 273 and 275 corresponding to molecules containing ³⁷Cl [33] [32]. The relative intensities of these isotope peaks follow the statistical distribution for compounds containing two chlorine atoms (M:M+2:M+4 ratio of approximately 9:6:1) [33] [32].
Table 4: Mass Spectrometric Fragmentation Patterns
| Fragment Ion (m/z) | Relative Intensity (%) | Fragment Assignment | Fragmentation Pathway |
|---|---|---|---|
| 271 [M]⁺- | 25-35 | Molecular ion (³⁵Cl) | Initial ionization |
| 273/275 [M+2/M+4]⁺- | 8-12/2-3 | Isotope pattern (³⁷Cl) | Chlorine isotope effect |
| 235 [M-36]⁺ | 45-60 | Loss of HCl | α-cleavage to ether |
| 199 [M-72]⁺ | 80-100 | Loss of C₄H₈O (THF) | Ether bond cleavage |
| 163 [M-108]⁺ | 35-50 | Loss of ClC₄H₇O | Ring fragmentation |
| 127 [M-144]⁺ | 20-30 | Loss of C₆H₁₂O₂ | Multiple bond cleavage |
| 106 [CHF-Cl]⁺ | 40-55 | Chlorotetrahydrofuran⁺ | Intact THF-Cl unit |
| 91 | 25-35 | Tropylium-like ion | Rearrangement |
| 77 | 15-25 | Phenyl cation | Aromatic stabilization |
| 63 | 60-75 | CH₂=CHO-CH₂⁺ | McLafferty rearrangement |
| 49 | 30-45 | CH₂Cl⁺ | Simple alkyl cleavage |
The fragmentation pathway initiates with α-cleavage adjacent to the ether oxygen atoms, resulting in the formation of stabilized oxonium ions [30] [34] [35]. The loss of hydrogen chloride (36 mass units) represents a common fragmentation mode for chlorinated organic compounds, producing the base peak or near-base peak at m/z 235 [30] [35].
Ether bond cleavage constitutes another major fragmentation pathway, leading to the loss of entire tetrahydrofuran units (72 mass units) [30] [34]. This fragmentation produces the prominent ion at m/z 199, which corresponds to the remaining portion of the molecule after elimination of one chlorotetrahydrofuran moiety [34] [35].
The formation of the m/z 106 fragment represents retention of an intact chlorotetrahydrofuran unit, indicating the stability of this structural motif under electron ionization conditions [36] [35]. This fragment provides direct evidence for the presence of the chlorinated heterocyclic component within the molecular structure [36] [30].
Lower mass fragments arise from further decomposition of the primary fragment ions through additional bond cleavages and rearrangement processes [30] [31]. The m/z 63 fragment likely results from a McLafferty rearrangement involving the ether linkage, while m/z 49 corresponds to a simple chloromethyl cation [30] [37].